molecular formula C9H10F3N3O B12263179 2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine

2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine

Cat. No.: B12263179
M. Wt: 233.19 g/mol
InChI Key: VHEKWUAZZSURNL-UHFFFAOYSA-N
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Description

2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine is a synthetic organic compound characterized by the presence of a trifluoroethyl group attached to an azetidine ring, which is further connected to a pyrazine ring through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide or trifluoroethyl bromide.

    Coupling with Pyrazine: The final step involves coupling the azetidine derivative with pyrazine through an ether linkage, often facilitated by base-catalyzed reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazine and azetidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The azetidine and pyrazine rings may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl pyrazine: Similar in structure but lacks the azetidine ring.

    Azetidine-3-yl pyrazine: Similar but without the trifluoroethyl group.

    Trifluoroethyl azetidine: Contains the trifluoroethyl and azetidine moieties but lacks the pyrazine ring.

Uniqueness

2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrazine is unique due to the combination of the trifluoroethyl group, azetidine ring, and pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10F3N3O

Molecular Weight

233.19 g/mol

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrazine

InChI

InChI=1S/C9H10F3N3O/c10-9(11,12)6-15-4-7(5-15)16-8-3-13-1-2-14-8/h1-3,7H,4-6H2

InChI Key

VHEKWUAZZSURNL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC(F)(F)F)OC2=NC=CN=C2

Origin of Product

United States

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